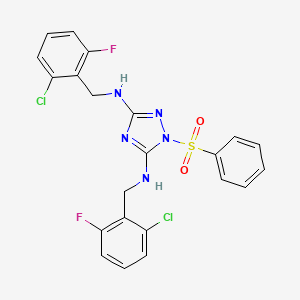

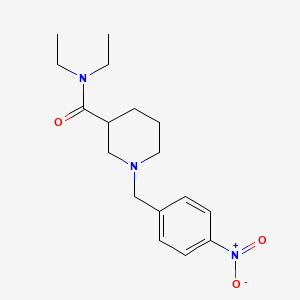

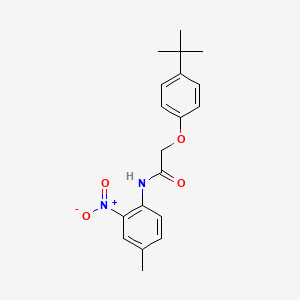

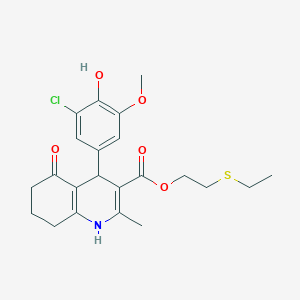

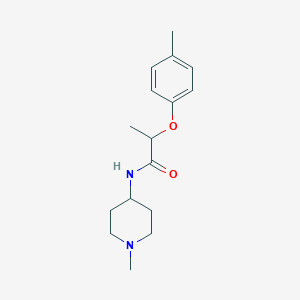

![molecular formula C15H17BrN4 B5012221 2-[4-(4-bromobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5012221.png)

2-[4-(4-bromobenzyl)-1-piperazinyl]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 2-[4-(4-bromobenzyl)-1-piperazinyl]pyrimidine and related compounds involves multiple steps, including the condensation of specific precursors, nucleophilic substitution reactions, and the use of various catalysts to achieve the desired molecular framework. The general synthetic route allows for structural variety at positions 2, 4, and 6 of the scaffold, enabling the introduction of functional groups that can modulate the compound's biological activity and chemical properties (Jang et al., 2010).

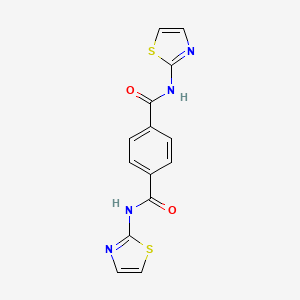

Molecular Structure Analysis

The molecular structure of this compound is characterized by X-ray crystallography, NMR, and other spectroscopic techniques, providing insights into its conformation, bond lengths, and angles. The presence of the bromobenzyl and piperazine groups influences the electronic distribution within the molecule, affecting its reactivity and interactions with biological targets (Lahmidi et al., 2019).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including nucleophilic substitutions, electrophilic additions, and cycloadditions, due to the reactive nature of the pyrimidine and piperazine rings. These reactions enable the synthesis of a wide range of derivatives with potential pharmacological activities. The compound's chemical properties, such as its acidity, basicity, and solubility, are influenced by the substituents on the pyrimidine and piperazine rings, affecting its behavior in different chemical environments (Sekiya et al., 1983).

Physical Properties Analysis

The physical properties of this compound, including melting point, boiling point, and solubility in various solvents, are crucial for its application in chemical syntheses and pharmaceutical formulations. These properties are determined by standard laboratory techniques and contribute to understanding the compound's stability and compatibility with other substances (Mekky et al., 2021).

Chemical Properties Analysis

The chemical properties of this compound, such as reactivity, electrophilicity, nucleophilicity, and stability, are analyzed through various chemical reactions and spectroscopic methods. These properties are essential for its potential use in organic synthesis, medicinal chemistry, and as a precursor for developing new pharmaceutical agents. The ability to undergo selective reactions makes it a valuable compound in the synthesis of complex molecules with biological activity (Sowrirajan et al., 2022).

Mécanisme D'action

Target of Action

It’s known that pyrazole derivatives, which are structurally similar to the compound , have a broad spectrum of biological activities, including antitumor, antivirus, and antibacterial effects . They are important raw materials and intermediates for the development of drugs .

Mode of Action

It’s known that pyrazole derivatives can interact with various biological targets, leading to a range of effects . For instance, some pyrazole derivatives can selectively inhibit COX-2, an enzyme involved in inflammation and pain .

Biochemical Pathways

It’s known that purine and pyrimidine synthesis and metabolism play major roles in controlling embryonic and fetal development and organogenesis .

Result of Action

It’s known that pyrazole derivatives can have various biological activities, such as antitumor, antivirus, and antibacterial effects .

Safety and Hazards

Orientations Futures

The novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Propriétés

IUPAC Name |

2-[4-[(4-bromophenyl)methyl]piperazin-1-yl]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17BrN4/c16-14-4-2-13(3-5-14)12-19-8-10-20(11-9-19)15-17-6-1-7-18-15/h1-7H,8-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUSXYWVMIBACMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=C(C=C2)Br)C3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17BrN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-hydroxyphenyl)-3-phenyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]propanamide](/img/structure/B5012183.png)

![(3aS*,5S*,9aS*)-2-cyclopentyl-5-(3,4-dimethylphenyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5012190.png)

![2-{2-chloro-4-[(cyclopentylamino)sulfonyl]phenoxy}-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B5012198.png)

![N~1~-allyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5012207.png)

![4-[2-nitro-4-(1-piperidinylsulfonyl)phenyl]morpholine](/img/structure/B5012215.png)